molecular formula C12H11NO2 B8374297 (5-Phenoxy-pyridin-3-yl)-methanol

(5-Phenoxy-pyridin-3-yl)-methanol

Cat. No.: B8374297
M. Wt: 201.22 g/mol
InChI Key: HKVAJESUZJHSIX-UHFFFAOYSA-N
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Description

(5-Phenoxy-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-phenoxypyridin-3-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

HKVAJESUZJHSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (689 mg, 14.5 mmol, purity: 80%) in tetrahydrofuran (20 mL) was added 5-phenoxy-nicotinic acid methyl ester (1.11 g, 4.84 mmol) described in Manufacturing Example 145-1-1 at 0° C., which was stirred for 20 minutes at room temperature. First water (689 μL), then a 5 N sodium hydroxide aqueous solution (689 μL), and then water (2.07 mL) were added at 0° C. to the reaction mixture, which was filtered through a Celite pad. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (756 mg, 78%).
Quantity
689 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
689 μL
Type
reactant
Reaction Step Three
Quantity
689 μL
Type
reactant
Reaction Step Three
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Three
Yield
78%

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